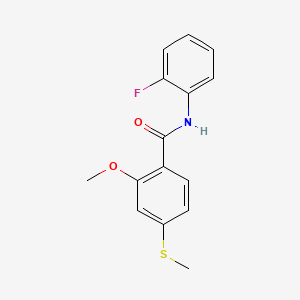

N-(2-fluorophenyl)-2-methoxy-4-(methylsulfanyl)benzamide

Description

N-(2-fluorophenyl)-2-methoxy-4-(methylsulfanyl)benzamide is an organic compound belonging to the class of benzamides. This compound is characterized by the presence of a fluorophenyl group, a methoxy group, and a methylsulfanyl group attached to the benzamide core. Benzamides are known for their diverse applications in medicinal chemistry, pharmaceuticals, and material science.

Properties

IUPAC Name |

N-(2-fluorophenyl)-2-methoxy-4-methylsulfanylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FNO2S/c1-19-14-9-10(20-2)7-8-11(14)15(18)17-13-6-4-3-5-12(13)16/h3-9H,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMKQQUIQXYHSCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)SC)C(=O)NC2=CC=CC=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(2-fluorophenyl)-2-methoxy-4-(methylsulfanyl)benzamide typically involves the following steps:

Starting Materials: The synthesis begins with 2-fluoroaniline, 2-methoxybenzoic acid, and methylthiol.

Condensation Reaction: The 2-fluoroaniline is reacted with 2-methoxybenzoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond.

Methylthiolation: The resulting intermediate is then treated with methylthiol under basic conditions to introduce the methylsulfanyl group.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

N-(2-fluorophenyl)-2-methoxy-4-(methylsulfanyl)benzamide undergoes various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding amine.

Substitution: The fluorine atom on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives.

Scientific Research Applications

N-(2-fluorophenyl)-2-methoxy-4-(methylsulfanyl)benzamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-2-methoxy-4-(methylsulfanyl)benzamide involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action include inhibition of key enzymes in metabolic pathways, leading to the disruption of cellular processes.

Comparison with Similar Compounds

N-(2-fluorophenyl)-2-methoxy-4-(methylsulfanyl)benzamide can be compared with other similar compounds, such as:

3-chloro-N-(2-fluorophenyl)benzamide: This compound has a chloro group instead of a methoxy group, leading to different chemical reactivity and biological activity.

2-iodo-N-(4-bromophenyl)benzamide: The presence of iodine and bromine atoms in this compound results in distinct physical and chemical properties compared to N-(2-fluorophenyl)-2-methoxy-4-(methylsulfanyl)benzamide.

The uniqueness of N-(2-fluorophenyl)-2-methoxy-4-(methylsulfanyl)benzamide lies in its specific combination of functional groups, which imparts unique chemical reactivity and potential biological activities.

Biological Activity

N-(2-fluorophenyl)-2-methoxy-4-(methylsulfanyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of N-(2-fluorophenyl)-2-methoxy-4-(methylsulfanyl)benzamide can be represented as follows:

- Molecular Formula : CHFNOS

- Molecular Weight : 251.29 g/mol

This compound features a fluorophenyl group, a methoxy group, and a methylsulfanyl substituent, which are critical for its biological activity.

Antimicrobial Properties

Research indicates that N-(2-fluorophenyl)-2-methoxy-4-(methylsulfanyl)benzamide exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that this compound could serve as a lead compound for developing new antibiotics.

Table 1: Antimicrobial Activity of N-(2-fluorophenyl)-2-methoxy-4-(methylsulfanyl)benzamide

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

Anticancer Activity

The anticancer potential of N-(2-fluorophenyl)-2-methoxy-4-(methylsulfanyl)benzamide has been explored in various cancer cell lines. Studies show that the compound induces apoptosis and inhibits cell proliferation through mechanisms involving the modulation of specific signaling pathways.

Case Study: Inhibition of Cancer Cell Proliferation

In a study involving MCF-7 breast cancer cells, treatment with N-(2-fluorophenyl)-2-methoxy-4-(methylsulfanyl)benzamide resulted in a significant reduction in cell viability, with an IC value determined to be approximately 15 µM. The compound was shown to activate caspase pathways, leading to programmed cell death.

Table 2: Anticancer Activity Against Various Cell Lines

| Cell Line | IC (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 20 |

| A549 | 25 |

The mechanism by which N-(2-fluorophenyl)-2-methoxy-4-(methylsulfanyl)benzamide exerts its biological effects involves interaction with specific molecular targets within cells. Preliminary studies suggest that it may inhibit enzymes involved in critical metabolic pathways or modulate receptor activity, thereby influencing cell signaling cascades.

- Enzyme Inhibition : The compound may inhibit enzymes such as cyclooxygenase (COX), which plays a role in inflammation and cancer progression.

- Receptor Modulation : It may also interact with receptors involved in apoptosis and proliferation, contributing to its anticancer effects.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of N-(2-fluorophenyl)-2-methoxy-4-(methylsulfanyl)benzamide. Variations in the chemical structure can significantly affect its potency and selectivity.

Key Findings:

- The presence of the fluorine atom on the phenyl ring enhances lipophilicity, improving membrane permeability.

- The methoxy group is essential for maintaining the compound's activity against cancer cells.

- Substitutions on the benzamide moiety can alter the binding affinity to target proteins.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.